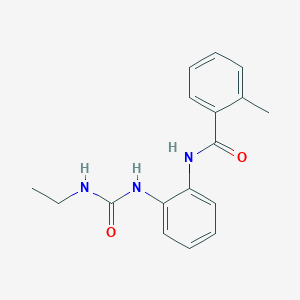

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of urea and benzamide, both of which are important in various fields of chemistry and biology . Urea derivatives are known for their wide range of biological activities, and benzamides are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like the Gewald reaction, the Paal–Knorr synthesis, and the Hinsberg synthesis . These methods involve the condensation of various substrates to form the desired compound .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a benzene ring (from the benzamide portion) and a urea derivative. The exact structure would depend on the positions of the various substituents on the benzene ring .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds of this type can undergo a variety of chemical reactions. For example, boronic esters, which are similar to urea derivatives, can undergo protodeboronation .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in polymer science has led to the synthesis of novel aromatic polyimides using diamines, including compounds related to N-(2-(3-ethylureido)phenyl)-2-methylbenzamide. These polyimides exhibit high solubility in organic solvents and thermal stability, making them suitable for high-performance materials with applications in electronics, aerospace, and coatings (Butt et al., 2005).

Catalytic Applications

The catalytic properties of palladium iodide in the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides highlight another application area. These reactions are crucial for producing compounds with potential pharmaceutical applications, showcasing the versatility of this compound derivatives in organic synthesis (Mancuso et al., 2014).

Environmental Applications

The development of novel adsorbents for the removal of heavy metals from aqueous solutions is another significant application. A study demonstrated the use of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide as an effective adsorbent for Ni(II) ions, showing high removal efficiency and potential applications in water purification (Rahman & Nasir, 2019).

Pharmacological Potential

The design and synthesis of N-acylhydrazone derivatives as histone deacetylase 6/8 dual inhibitors highlight the pharmacological potential of compounds structurally related to this compound. These inhibitors are promising for the development of new cancer therapies, demonstrating the critical role of these compounds in medicinal chemistry (Rodrigues et al., 2016).

Sensing and Detection Technologies

Ethynylated-thiourea derivatives, including those related to this compound, have been explored as sensing layers for the detection of CO2 gas. These studies underscore the potential of these compounds in the development of resistive-type gas sensors for environmental monitoring (Daud et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Future research could involve the synthesis of this compound and the investigation of its properties and potential uses. Given the wide range of biological activities associated with urea and benzamide derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Propiedades

IUPAC Name |

N-[2-(ethylcarbamoylamino)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-18-17(22)20-15-11-7-6-10-14(15)19-16(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,19,21)(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSGBBOKVFFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2849973.png)

![(1R,5S)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2849974.png)

![adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide](/img/structure/B2849975.png)

![ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2849980.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)

![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849989.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione](/img/structure/B2849996.png)